molecular formula C16H17ClN4O3S B11027735 1-(5-chloro-2-methoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(5-chloro-2-methoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11027735
M. Wt: 380.8 g/mol
InChI Key: GAVFYHOZXMWWJA-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. This compound has been identified as a key tool for investigating the P2X7 receptor's role in neuroinflammatory and neurological disorders . The P2X7 receptor is critically involved in NLRP3 inflammasome activation and the subsequent release of pro-inflammatory cytokines like IL-1β. Research utilizing this antagonist focuses on elucidating pathways in conditions such as chronic pain, depression, and neurodegenerative diseases like Alzheimer's and multiple sclerosis. Its high selectivity and potency make it an invaluable pharmacological probe for in vitro and in vivo studies aimed at validating the P2X7 receptor as a therapeutic target and for understanding the intricate mechanisms of purinergic signaling in the immune and central nervous systems.

Properties

Molecular Formula

C16H17ClN4O3S

Molecular Weight

380.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17ClN4O3S/c1-3-13-19-20-16(25-13)18-15(23)9-6-14(22)21(8-9)11-7-10(17)4-5-12(11)24-2/h4-5,7,9H,3,6,8H2,1-2H3,(H,18,20,23)

InChI Key

GAVFYHOZXMWWJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20ClN3O3S
  • Molecular Weight : 393.89 g/mol

The primary biological activities of this compound are attributed to its interaction with specific molecular targets:

  • Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit COX enzymes, which play a crucial role in the conversion of arachidonic acid into prostaglandins and thromboxanes, mediators of inflammation .
  • Anti-inflammatory Effects : By inhibiting COX activity, the compound reduces the production of inflammatory mediators, leading to decreased inflammation in various models.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated using various experimental models:

  • Carrageenan-induced Paw Edema : In studies involving carrageenan-induced paw edema in rats, the compound demonstrated significant anti-inflammatory effects comparable to standard anti-inflammatory drugs such as diclofenac sodium .

Antibacterial Activity

The compound's antibacterial properties have also been explored:

  • Gram-positive and Gram-negative Bacteria : The synthesized thiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics like oxytetracycline .

Study on Thiadiazole Derivatives

In a study focusing on 1,3,4-thiadiazole derivatives, it was found that compounds similar to 1-(5-chloro-2-methoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine exhibited promising anti-tubercular properties. For instance, certain derivatives showed an MIC against Mycobacterium tuberculosis strains that highlighted their potential as therapeutic agents against tuberculosis .

Synthesis and Biological Evaluation

A series of substituted pyrrolidine compounds were synthesized and evaluated for biological activity. Compounds featuring the thiazole moiety displayed enhanced antibacterial activity compared to their non-thiazole counterparts. The best-performing compounds had MIC values as low as 7.8 µg/mL against Gram-positive strains .

Data Table: Biological Activity Summary

Activity Type Model/Organism Effect Observed Reference
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction in edema
AntibacterialGram-positive bacteriaMIC = 7.8 µg/mL
AntitubercularMycobacterium tuberculosisMIC = 0.25 µg/mL

Scientific Research Applications

Antioxidant Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant antioxidant properties. For instance, compounds derived from 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated potent antioxidant activity through DPPH radical scavenging assays. The antioxidant capacity of these derivatives was found to be comparable to or even exceeding that of well-known antioxidants like ascorbic acid .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. It has been shown to interact with cyclooxygenase (COX) enzymes, inhibiting their activity and consequently reducing the synthesis of pro-inflammatory mediators such as thromboxanes and prostaglandins. This mechanism positions the compound as a candidate for developing anti-inflammatory drugs.

Antimicrobial Properties

Research into related thiadiazole compounds has revealed promising antimicrobial activities. These compounds can inhibit bacterial growth and may serve as templates for new antibiotics. The presence of the thiadiazole moiety is critical for this activity, as it enhances the compound's interaction with microbial targets.

Anticancer Potential

Compounds containing similar structures have been evaluated for anticancer activity. Studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. This makes them valuable candidates for further investigation in cancer therapeutics.

Case Study 1: Antioxidant Evaluation

In a study evaluating various derivatives of similar compounds, researchers synthesized multiple analogs and tested their antioxidant capacities using DPPH assays. The results indicated that certain modifications significantly enhanced antioxidant activity, suggesting pathways for further optimization .

Case Study 2: Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of related compounds through in vivo models. The results showed that these compounds effectively reduced inflammation markers in animal models, supporting their potential as therapeutic agents against inflammatory diseases.

Case Study 3: Anticancer Activity Assessment

A recent investigation into anticancer properties involved testing these compounds against several cancer cell lines. The findings revealed that specific derivatives induced apoptosis more effectively than standard chemotherapeutic agents, highlighting their potential as novel anticancer drugs.

Comparison with Similar Compounds

Thiadiazole Substituent Effects

  • 5-Ethyl (Target Compound) : Balances lipophilicity (logP ~2.1) and metabolic stability. Ethyl groups are less prone to oxidative metabolism compared to larger alkyl chains (e.g., cyclohexyl in ).
  • 5-Isopropyl () : Increases logP (~2.5) and steric bulk, which may hinder target binding in sterically sensitive environments.
  • 5-Cyclohexyl () : Highly lipophilic (logP ~3.2), favoring lipid membrane partitioning but risking poor solubility.

Aromatic Ring Modifications

  • 4-Fluorophenyl () : Fluorine’s electronegativity improves metabolic stability and bioavailability but reduces polar interactions compared to the target’s methoxy group.

Pharmacokinetic Implications

  • logD Values : The target compound’s estimated logD (~1.5) suggests favorable distribution across biological membranes, intermediate between the polar Y042-3752 (logD = 1.0153) and the highly lipophilic cyclohexyl derivative .

Preparation Methods

Route A: Direct Cyclization of Preformed Amide

A patent-disclosed method involves forming the amide bond early in the synthesis, followed by cyclization:

  • Advantage: Reduces steric hindrance during coupling.

  • Disadvantage: Lower overall yield (52%) due to side-product formation.

Route B: Solid-Phase Synthesis

Immobilizing the pyrrolidone carboxylic acid on Wang resin enables iterative coupling, though this method is less cost-effective for large-scale production.

Challenges and Mitigation Strategies

  • Low Coupling Efficiency: Additives like DMAP (5 mol%) improve yields to 74%.

  • Purification Difficulties: Recrystallization from acetonitrile/water (7:3) enhances purity to >99%.

Scalability and Industrial Applicability

Bench-scale reactions (100 g) achieve consistent yields (65–70%) using EDCl/HOBt, while flow chemistry methods reduce reaction time to 6 h .

Q & A

Q. What are the optimal synthetic routes for 1-(5-chloro-2-methoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves three stages:

Pyrrolidine ring formation : Cyclization of precursor amines or ketones under acidic/basic conditions.

Thiadiazole coupling : Reacting the pyrrolidine intermediate with 5-ethyl-1,3,4-thiadiazol-2-amine via carbodiimide-mediated amide bond formation .

Functionalization : Introduction of the 5-chloro-2-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .

  • Key Optimization Factors :
  • Solvent choice (e.g., DMF for polar intermediates, THF for coupling reactions).
  • Temperature control (60–80°C for amidation, room temperature for substitution).
  • Catalysts (e.g., HATU for efficient coupling yields) .

Q. How is the compound characterized structurally, and what spectroscopic methods are most reliable?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy :
  • ¹H NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and methoxy group (δ ~3.8 ppm).
  • ¹³C NMR : Confirm carbonyl carbons (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm) .
  • IR spectroscopy : Detect carbonyl stretches (~1650–1750 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₁₇H₁₈ClN₃O₃S: ~403.8 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :
  • Comparative assays : Perform parallel testing under standardized conditions (e.g., MIC for antimicrobial activity vs. IC₅₀ in cancer cell lines) .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
  • Mechanistic studies : Conduct target-specific assays (e.g., enzyme inhibition for kinase targets vs. membrane disruption assays for antimicrobial effects) .

Q. What experimental strategies elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • In vitro profiling :
  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ kits .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) .
  • In silico modeling :
  • Molecular docking : Use AutoDock Vina to predict binding poses with protein targets (e.g., PDB: 1M17 for kinase domains) .
  • QSAR analysis : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the ethyl group on the thiadiazole with trifluoromethyl to improve pharmacokinetics .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the pyrrolidine carbonyl to enhance solubility .
  • Metabolism studies : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., oxidative demethylation of the methoxy group) .

Data Contradiction Analysis

Q. Why do stability studies report varying degradation rates under similar pH conditions?

  • Methodological Answer :
  • Controlled stability protocols :
  • pH buffers : Use USP-standard buffers (pH 1.2, 4.5, 6.8) at 37°C with HPLC monitoring .
  • Light exposure : Test amber vs. clear vials to assess photolytic degradation .
  • Degradation pathways :
  • Hydrolysis : The amide bond is pH-sensitive; degradation peaks at pH >7 .
  • Oxidation : Add antioxidants (e.g., BHT) to isolate oxidative pathways .

Experimental Design for Structure-Activity Relationships (SAR)

Q. What in vitro and in vivo models best validate the compound’s therapeutic potential?

  • Methodological Answer :
  • In vitro :
  • Cell viability assays : MTT/WST-1 in cancer lines (e.g., MCF-7, HeLa) vs. normal fibroblasts .
  • Antimicrobial testing : Broth microdilution against ESKAPE pathogens .
  • In vivo :
  • Xenograft models : Nude mice with subcutaneous tumors for anticancer efficacy .
  • PK/PD studies : Measure plasma half-life and tissue distribution via LC-MS/MS .

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